molecular formula C36H70MnO4 B148106 Manganese stearate CAS No. 3353-05-7

Manganese stearate

Cat. No.: B148106
CAS No.: 3353-05-7
M. Wt: 621.9 g/mol
InChI Key: SZINCDDYCOIOJQ-UHFFFAOYSA-L
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Description

Manganese stearate is a metal-organic compound, a salt of manganese and stearic acid with the chemical formula C₃₆H₇₀MnO₄. It is classified as a metallic soap, which means it is a metal derivative of a fatty acid. The compound typically appears as a pale pink powder and is insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: Manganese stearate can be synthesized through several methods:

    Reaction of Stearic Acid with Sodium Hydroxide and Manganese Chloride:

    Reaction of Manganese (II) Acetate with Stearic Acid:

Industrial Production Methods: Industrial production of this compound typically involves the above-mentioned reactions, conducted under controlled conditions to ensure high purity and yield. The reactions are usually carried out at elevated temperatures (around 80-85°C) and under perfect agitation to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: Manganese stearate undergoes various chemical reactions, including:

    Thermo-oxidative Degradation:

Common Reagents and Conditions:

    Oxidation: Typically involves exposure to heat or light to activate the this compound and initiate the degradation process.

    Thermo-oxidative Degradation: Requires elevated temperatures and the presence of oxygen to facilitate the breakdown of polymers.

Major Products Formed:

Scientific Research Applications

Manganese stearate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which manganese stearate exerts its effects primarily involves its role as an oxidant. In the context of polymer degradation, this compound facilitates the breakdown of polymer chains through oxidative processes. The manganese ions in the compound act as catalysts, promoting the formation of reactive oxygen species that attack the polymer chains, leading to their degradation .

Comparison with Similar Compounds

    Manganese Laurate: Another manganese carboxylate with similar properties and applications.

    Manganese Palmitate: Similar to manganese stearate but with a different fatty acid component.

Comparison:

    This compound vs. Manganese Laurate and Manganese Palmitate:

Properties

IUPAC Name

manganese(2+);octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H36O2.Mn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*2-17H2,1H3,(H,19,20);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZINCDDYCOIOJQ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Mn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H70MnO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4062989
Record name Manganese(II) stearate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4062989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

621.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3353-05-7
Record name Manganese stearate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003353057
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecanoic acid, manganese(2+) salt (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Manganese(II) stearate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4062989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Manganese distearate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.110
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MANGANESE STEARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0276L2MSQ6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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